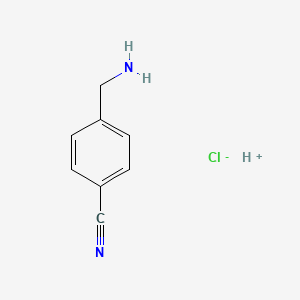![molecular formula C8H16N2O B13103389 Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL CAS No. 2465-81-8](/img/structure/B13103389.png)
Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL: is a heterocyclic compound with the molecular formula C8H16N2O. It is a derivative of pyrido[1,2-a]pyrazine and is characterized by its bicyclic structure, which includes a piperazine ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: An unexpected nitro group displacement during a nitro-Mannich reaction led to the one-pot formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core. This method represents the shortest access to this pharmacologically relevant heterobicyclic system.
Cyclization of Diamino Alcohols: Optically pure octahydro-2H-pyrido[1,2-a]pyrazines have been prepared from diamino alcohols by cyclization of bromo- or chloroamides.
Industrial Production Methods: Industrial production methods for octahydro-2H-pyrido[1,2-A]pyrazin-8-OL are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups on the piperazine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential as a β-turn mimetic and as a 5-HT2C receptor agonist . These properties make it a candidate for the development of new therapeutic agents.
Medicine: this compound derivatives have been investigated for their potential as IgE inhibitors, which could be useful in the treatment of allergic conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of octahydro-2H-pyrido[1,2-A]pyrazin-8-OL involves its interaction with specific molecular targets and pathways. For example, as a 5-HT2C receptor agonist, it binds to and activates these receptors, which are involved in the regulation of mood, appetite, and other physiological functions . The compound’s activity as an IgE inhibitor suggests that it may interfere with the binding of IgE to its receptors, thereby preventing allergic reactions .
Vergleich Mit ähnlichen Verbindungen
Octahydro-2H-pyrazino[1,2-a]pyrazine: This compound shares a similar bicyclic structure but lacks the hydroxyl group present in octahydro-2H-pyrido[1,2-A]pyrazin-8-OL.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its pharmacological properties and reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
2465-81-8 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h7-9,11H,1-6H2 |
InChI-Schlüssel |
SXAAUJHKOBNWJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCNCC2CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
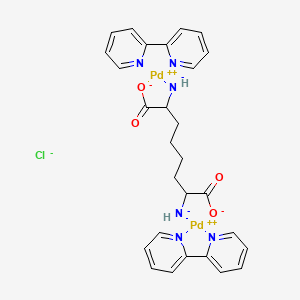
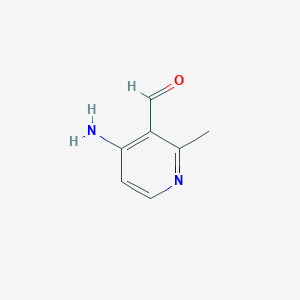
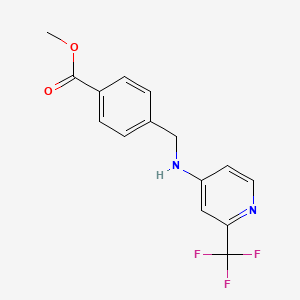
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

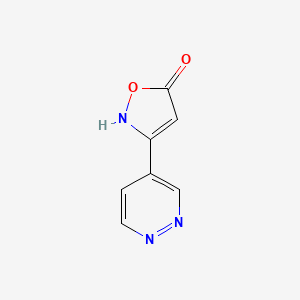
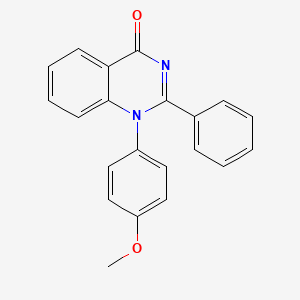

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
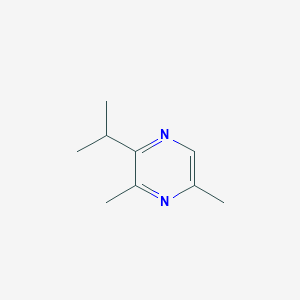
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
